2-Methoxycarbonylpyridine-4-carboxylate
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Overview
Description
2,4-Pyridinedicarboxylic acid, 2-Methyl ester, also known as 2-(methoxycarbonyl)isonicotinic acid, is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is part of the pyridinedicarboxylic acid family .
Preparation Methods
The synthesis of 2,4-Pyridinedicarboxylic acid, 2-Methyl ester typically involves the esterification of 2,4-pyridinedicarboxylic acid. One common method is to react 2,4-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-Pyridinedicarboxylic acid, 2-Methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Pyridinedicarboxylic acid, 2-Methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pyridinedicarboxylic acid, 2-Methyl ester involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of JmjC-domain-containing histone demethylases, which are enzymes involved in the regulation of gene expression through histone modification . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the epigenetic regulation of gene expression.
Comparison with Similar Compounds
2,4-Pyridinedicarboxylic acid, 2-Methyl ester is unique among its analogs due to its specific ester functional group at the 2-position. Similar compounds include:
2,3-Pyridinedicarboxylic acid (Quinolinic acid): Differing in the position of the carboxylic acid groups.
2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid): Another isomer with carboxylic acid groups at different positions.
2,6-Pyridinedicarboxylic acid (Dipicolinic acid): Known for its role in bacterial spore resistance.
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid): Used in various organic synthesis applications.
3,5-Pyridinedicarboxylic acid (Dinicotinic acid): Another isomer with distinct chemical properties.
Properties
Molecular Formula |
C8H6NO4- |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-methoxycarbonylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11)/p-1 |
InChI Key |
MAFJOMAYYKSZOS-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(=O)[O-] |
Origin of Product |
United States |
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